炭酸ジベンジル

概要

説明

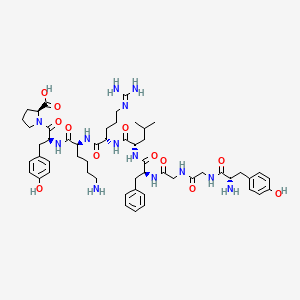

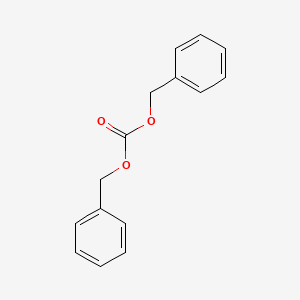

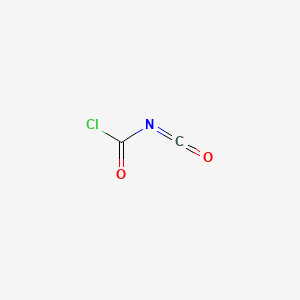

Dibenzyl carbonate (DBzlC) is a chemical compound with the formula C15H14O3 . It is commonly used as a benzylating agent . It has been used to benzylate phenylacetonitrile, benzyl phenylacetate, and phenol .

Synthesis Analysis

Dibenzyl carbonate can be synthesized via the transesterification of dimethyl carbonate (DMC) with an excess of benzyl alcohol . This reaction can be catalyzed by CsF/α-Al2O3 or [P8,8,8,1][H3COCO2] at 90 °C . The catalysts are used in amounts as low as 1% mol (with respect to the limiting reagent DMC). The best results were achieved with CsF/α-Al2O3, which allowed a simpler and reproducible isolation of DBnC in yields up to 70% .Molecular Structure Analysis

The molecular formula of Dibenzyl carbonate is C15H14O3 . Its IUPAC Standard InChI is InChI=1S/C15H14O3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 .Chemical Reactions Analysis

Dibenzyl carbonate is commonly used as a benzylating agent . It has been used in slow N-benzylation reactions, where it acts as an alkylating reagent . It has been used to benzylate phenylacetonitrile, benzyl phenylacetate, and phenol .Physical And Chemical Properties Analysis

Dibenzyl carbonate has a molecular weight of 242.2699 . It has a density of 1.2±0.1 g/cm3, a boiling point of 360.0±31.0 °C at 760 mmHg, and a flash point of 138.4±13.9 °C . It has a molar refractivity of 68.4±0.3 cm3, and a molar volume of 209.3±3.0 cm3 .科学的研究の応用

合成におけるベンジル化剤

炭酸ジベンジルは、ベンジル基を分子に導入するためのベンジル化剤として一般的に使用されます。 この用途は、フェニルアセトニトリル、ベンジルフェニルアセテート、フェノールのベンジル化に使用されているなど、さまざまな有機化合物の合成において不可欠です .

イオン液体の加速

イオン液体は、炭酸ジベンジルをアルキル化剤として用いた、遅いN-ベンジル化反応を効果的に加速させることができます。 これは、特定の化学プロセスにおける反応速度を向上させる役割を強調しています .

エステル交換反応

炭酸ジベンジルは、エステル交換反応に関与しており、CsF/α-Al2O3または[P8,8,8,1][H3COCO2]などの触媒の存在下、炭酸ジメチルと過剰なベンジルアルコールから合成することができます .

ベンジルハライドからの合成

ベンジルハライドとCs2CO3を用いた炭酸ジベンジルの合成のためのシンプルで効率的なプロトコルが開発されました。 この方法は、炭酸ジベンジルを生成するための簡単なアプローチを提供します .

触媒的アプローチ

炭酸ジベンジルの合成のための持続可能な触媒的アプローチを開発するための研究が行われています。 これには、さまざまな触媒とその調製方法を研究して、生産プロセスを最適化することが含まれます .

融点測定

炭酸ジベンジルの融点は、科学的機器を使用して収集されており、これは化合物を特徴付け、その熱的特性を理解するために不可欠です .

作用機序

Target of Action

Dibenzyl carbonate is a chemical compound that primarily targets other chemical substances in reactions. It is often used as a reagent in the synthesis of other compounds . The role of Dibenzyl carbonate is to participate in chemical reactions, often serving as a source of the carbonate group .

Mode of Action

The mode of action of Dibenzyl carbonate involves its interaction with other substances in chemical reactions. For instance, it can undergo transesterification with an excess of benzyl alcohol to produce other compounds . This reaction is facilitated by catalysts .

Biochemical Pathways

The biochemical pathways involving Dibenzyl carbonate are primarily related to its role in synthetic chemistry. It participates in the transesterification process, where it interacts with other substances to form new compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The result of Dibenzyl carbonate’s action in a chemical reaction is the formation of new compounds. For example, in a reaction with benzyl alcohol, the product is a different type of carbonate .

Action Environment

The action of Dibenzyl carbonate is influenced by various environmental factors. For instance, the presence of catalysts and the temperature of the reaction environment can significantly affect the efficiency and outcome of the reactions it participates in .

Safety and Hazards

Dibenzyl carbonate is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . When handling this chemical, it is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

将来の方向性

The synthesis of Dibenzyl carbonate via the transesterification of dimethyl carbonate (DMC) with an excess of benzyl alcohol represents a sustainable catalytic approach . Both the catalyst and the excess BnOH can be recovered and recycled, confirming the economic sustainability of the procedure . This method was ranked in the top 7 among 21 protocols selected as the best available options for the synthesis of DBnC .

生化学分析

Biochemical Properties

Dibenzyl carbonate interacts with various biomolecules in biochemical reactions. For instance, it has been found to play a role in the depletion of glutathione (GSH), a crucial antioxidant in cells . This interaction involves the release of quinone methide (QM) that rapidly depletes GSH through esterase-mediated hydrolysis .

Cellular Effects

Dibenzyl carbonate has significant effects on cellular processes. It can induce an overwhelming level of oxidative stress in cancer cells, leading to mitochondrial disruption, activation of procaspase-3 and PARP-1, and cleavage of Bcl-2 . This suggests that dibenzyl carbonate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of dibenzyl carbonate involves its interaction with biomolecules at the molecular level. It is designed to release quinone methide (QM) that rapidly depletes GSH through esterase-mediated hydrolysis . This process leads to an increase in oxidative stress, which can have various effects on gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Its role in rapidly depleting GSH and inducing oxidative stress suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its role in depleting GSH suggests that it may interact with enzymes or cofactors involved in antioxidant pathways .

特性

IUPAC Name |

dibenzyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZLBWGMERQCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063041 | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3459-92-5 | |

| Record name | Bis(phenylmethyl) carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TJK14RPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for dibenzyl carbonate?

A1: Dibenzyl carbonate (C15H14O3) has a molecular weight of 242.27 g/mol. Its structure is confirmed by spectroscopic analyses:

- IR spectroscopy reveals characteristic absorption bands at 1740 cm-1 (C=O stretching) and 1250-1300 cm-1 (C-O stretching). []

- Mass spectrometry shows prominent peaks at m/z 180, 107, and 91, attributed to the fragmentation of the benzyl and carbonate moieties. []

- 1H NMR spectroscopy exhibits signals corresponding to the aromatic protons (7.3-7.5 ppm) and the benzylic methylene protons (5.1 ppm) in a 5:2 ratio, confirming the structure of DBnC. []

Q2: How is dibenzyl carbonate used as a benzylating agent?

A3: DBnC serves as an effective benzylating agent for various nucleophiles, including amines, phenols, and methylene-active compounds. [, , ] This reactivity is attributed to the presence of two benzyl groups, which can be readily cleaved and transferred to the nucleophilic substrates.

Q3: What role do catalysts play in reactions involving dibenzyl carbonate?

A3: Catalysts significantly influence the selectivity and efficiency of reactions involving DBnC. For instance:

- Tetraalkylphosphonium salts enhance the selectivity towards N-benzylation of primary aliphatic amines by interacting with the amine, increasing its steric bulk, and favoring attack on the less hindered alkyl terminus of DBnC. []

- Potassium carbonate (K2CO3) facilitates the transesterification of DBnC with alcohols and diols, leading to the formation of alkyl benzyl carbonates and polycarbonates. [, ]

- Cesium fluoride/α-Al2O3 (CsF/α-Al2O3) catalyzes the synthesis of DBnC itself via transesterification of dimethyl carbonate with benzyl alcohol. []

Q4: Can you elaborate on the selectivity observed in dibenzyl carbonate reactions?

A4: DBnC demonstrates remarkable selectivity in alkylation reactions, particularly with substrates prone to multiple alkylations:

- Mono-C-benzylation: DBnC selectively benzylates methylene-active compounds like phenylacetonitrile, benzyl phenylacetate, and phenol at the alpha-carbon, yielding mono-benzylated products with high selectivity (98-99%). [, ]

- Mono-N-benzylation: In the presence of tetraalkylphosphonium salts, DBnC selectively converts primary aliphatic amines to the corresponding dibenzylamines, preventing the formation of benzyl carbamates. []

Q5: Has computational chemistry been employed to study dibenzyl carbonate?

A6: Yes, ab initio calculations, particularly the G3MP2 method, have been used to predict the standard enthalpy of formation of DBnC, showing excellent agreement with experimental data. [] These calculations provide valuable insights into the thermodynamic properties of DBnC and guide further experimental investigations.

Q6: How do structural modifications of dibenzyl carbonate affect its reactivity?

A6: While detailed SAR studies aren't explicitly discussed in the provided papers, we can infer some trends:

- Alkyl Chain Length: Replacing benzyl groups with smaller alkyl groups, like methyl in dimethyl carbonate, can alter the reactivity and selectivity. For instance, DMC exhibits a different reactivity profile compared to DBnC, particularly at different temperatures. [, ]

- Asymmetric Carbonates: Asymmetrical methyl alkyl carbonates (ROCO2Me, where R ≥ C3) exhibit a higher chemoselectivity for methylation compared to symmetrical carbonates like DMC, suggesting that manipulating the steric environment around the carbonate group can significantly influence the reaction outcome. []

Q7: What are the environmental implications of using dibenzyl carbonate?

A7: While DBnC itself hasn't been extensively studied for its environmental impact, its use in organic synthesis can contribute to greener chemical processes:

- Replacing Toxic Reagents: DBnC offers a less toxic alternative to conventional alkylating agents like dimethyl sulfate and alkyl halides, which pose significant environmental and health hazards. [, ]

- Catalytic Processes: The use of catalysts in DBnC reactions allows for milder reaction conditions and often reduces waste generation. [, ]

- Biodegradable Polymers: DBnC can be used in the synthesis of poly(1,4-butylene carbonate-co-terephthalate)s (PBCTs), which are potentially biodegradable polymers. [] This presents an opportunity to develop sustainable materials from DBnC.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)

![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)